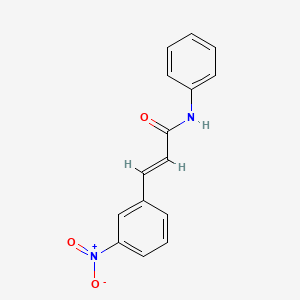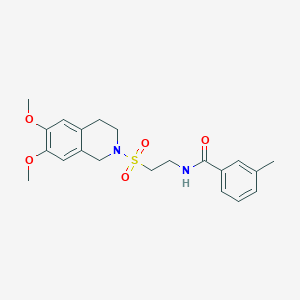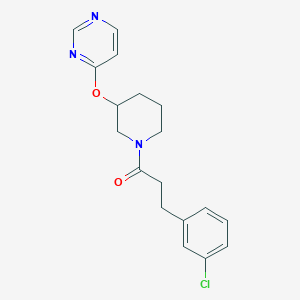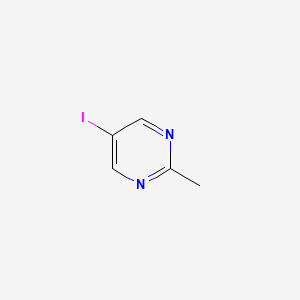
5-Iodo-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C5H5IN2. It is a derivative of pyrimidine, where an iodine atom is substituted at the 5th position and a methyl group at the 2nd position.
Aplicaciones Científicas De Investigación
5-Iodo-2-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
Target of Action
It is known that iodinated pyrimidines, such as 5-iodo-2-methylpyrimidine, are readily incorporated into the dna of various microorganisms . This suggests that the compound’s primary targets could be the DNA of these organisms.
Mode of Action
It is suggested that the compound inhibits viral dna synthesis . . The compound’s interaction with its targets and the resulting changes need further investigation.
Biochemical Pathways
It is known that pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it can be inferred that this compound might affect these pathways and their downstream effects.
Result of Action
It is suggested that the compound’s action results in the inhibition of viral dna synthesis , which could potentially lead to the suppression of viral replication.
Safety and Hazards
Análisis Bioquímico
Cellular Effects
Related compounds such as 5-Iodo-2’-deoxyuridine (IdU) have been shown to inhibit the replication of several DNA-containing viruses in cell culture .
Molecular Mechanism
Halogenated pyrimidine bases like 5-Iodo-2’-deoxyuridine are readily incorporated into the DNA of various microorganisms .
Metabolic Pathways
Pyrimidines are known to be involved in a number of important biological pathways, including nucleotide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylpyrimidine typically involves the iodination of 2-methylpyrimidine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .
Industrial Production Methods: For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of 2-chloro-5-methylpyrimidine as a starting material, which undergoes a series of reactions including nitration, reduction, diazotization, and finally iodination to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Coupling Reactions: Often use palladium catalysts and bases like sodium carbonate in organic solvents such as dioxane.
Major Products:
Substitution Reactions: Products include 5-amino-2-methylpyrimidine, 5-thio-2-methylpyrimidine, etc.
Coupling Reactions: Products include various biaryl compounds depending on the coupling partner.
Comparación Con Compuestos Similares
- 5-Bromo-2-methylpyrimidine
- 5-Chloro-2-methylpyrimidine
- 5-Fluoro-2-methylpyrimidine
Comparison:
- Reactivity: 5-Iodo-2-methylpyrimidine is generally more reactive in substitution and coupling reactions compared to its bromo, chloro, and fluoro analogs due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond .
- Applications: While all these compounds are used in organic synthesis, the iodine derivative is often preferred for reactions requiring high reactivity and selectivity .
Propiedades
IUPAC Name |
5-iodo-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGGZGCUKUBTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-27-0 |
Source


|
| Record name | 5-iodo-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
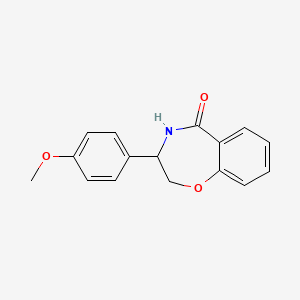
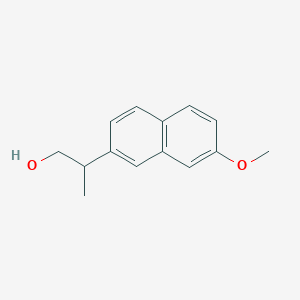

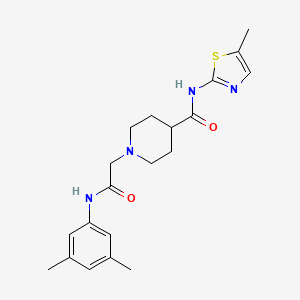
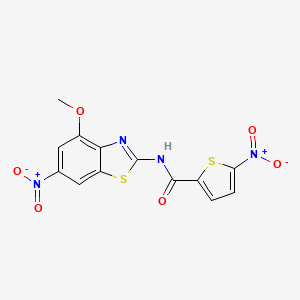
![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)
![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)

![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)
